1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which include a trifluoromethyl group that imparts distinct chemical reactivity and stability. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methyl-3-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This process often requires the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces secondary amines .
Scientific Research Applications
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. This compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby influencing their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol: A related compound with a hydroxyl group instead of an amine, used in different chemical reactions and applications.
1-(4-(Trifluoromethyl)phenyl)ethan-1-amine: A structural isomer with the trifluoromethyl group in a different position, leading to variations in reactivity and biological activity.
Uniqueness
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of complex organic molecules and the study of enzyme interactions .
Properties
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLJZDHBPFJQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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